molecular formula C22H11ClF3N3 B2908875 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-03-9

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2908875
CAS No.: 901044-03-9
M. Wt: 409.8
InChI Key: OKMBUHWMGSXEED-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic system comprising a pyrazole fused with a quinoline nucleus. Such derivatives are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and receptor-targeting activities (e.g., benzodiazepine receptors, COX-2 inhibition) . The target molecule features a 3-chloro-4-fluorophenyl group at position 1, a phenyl group at position 3, and two fluorine atoms at positions 6 and 8 of the quinoline core. These substituents likely enhance metabolic stability, lipophilicity, and binding affinity compared to simpler analogs .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBUHWMGSXEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization reactions to construct the quinoline ring system.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Key structural variations among pyrazoloquinoline derivatives influence their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name/ID Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound 1-(3-Cl-4-F-phenyl), 3-Ph, 6,8-diF ~430–450* High halogenation; electron-withdrawing -
F6 (Pyrazolo[3,4-b]quinoline) 4-(4-Cl-phenyl), 6-F, 3-Me - Methyl enhances steric bulk
C350-0671 (Pyrazolo[4,3-c]quinoline) 1-(4-F-phenyl), 3-(3-MeO-Ph), 6,8-diF 415.44 Methoxy improves solubility
CM787333 (Pyrazolo[4,3-c]quinoline) 1-(4-tert-butylphenyl), 3-Ph, 6,8-diCl 446.38 Bulky tert-butyl; dichloro substitution

*Estimated based on analogs.

  • Chlorine in CM787333 may confer higher potency but adds molecular weight (446.38 vs. ~430–450) .
  • Bulk and Solubility : CM787333’s tert-butyl group introduces steric hindrance, possibly reducing membrane permeability, whereas C350-0671’s methoxy group improves solubility .

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H11ClF3N3
  • Molecular Weight : 409.8 g/mol
  • InChIKey : OKMBUHWMGSXEED-UHFFFAOYSA-N

This compound features a pyrazolo[4,3-c]quinoline core with various substitutions that influence its biological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

Table 1: Summary of Anti-inflammatory Activities

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production via iNOS
2mNot specifiedInhibition of COX-2 expression

Anticancer Potential

The anticancer properties of pyrazolo[4,3-c]quinolines have also been explored extensively. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance potency against specific cancer types .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong anticancer activity.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in inflammatory and cancer pathways.
  • Induction of Apoptosis : Activating apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Interfering with signaling cascades that promote cell survival and proliferation.

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